
Specificity Analysis of Sik-IN-3 and its Analogs
Against the Human Kinome

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sik-IN-3

Cat. No.: B15618272 Get Quote

A Comparative Guide for Researchers

In the landscape of kinase inhibitor development, achieving high selectivity is paramount to

minimizing off-target effects and ensuring therapeutic efficacy. This guide provides a detailed

specificity analysis of the potent Salt-Inducible Kinase (SIK) inhibitor, Sik-IN-3, and its close

analog, YKL-06-061. By presenting quantitative data, experimental methodologies, and

pathway visualizations, we offer a comprehensive resource for researchers in pharmacology

and drug discovery to evaluate the performance of these compounds against the broader

human kinome.

Potency and Selectivity Profile
Sik-IN-3 is a highly potent inhibitor of the SIK family, which includes SIK1, SIK2, and SIK3.

While comprehensive kinome-wide screening data for Sik-IN-3 is not publicly available, its

inhibitory activity against the three SIK isoforms has been determined.

Table 1: Biochemical IC50 Values of Sik-IN-3 against SIK Isoforms

Kinase Sik-IN-3 IC50 (nM)

SIK1 0.1

SIK2 0.3

SIK3 0.8
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Data sourced from MedchemExpress.[1]

To provide a broader perspective on the selectivity of this chemical scaffold, we present the

detailed kinase selectivity profile of YKL-06-061, a closely related analog of Sik-IN-3. A

comprehensive screen against a panel of 468 human kinases revealed a high degree of

selectivity for the SIK family.

Table 2: Comparative Biochemical IC50 Values of YKL-06-061 against SIKs and Key Off-Target

Kinases

Kinase Target YKL-06-061 IC50 (nM)

SIK1 6.56

SIK2 1.77

SIK3 20.5

FRK 1.1

CSF1R 9.66

p38α (MAPK14) 10.1

p38β (MAPK11) 9.64

EphB1 16.4

TNK2 10.5

KIT 153

SRC 58.8

BRK 24.1

PDGFRβ 103

NLK 132

This data demonstrates that while YKL-06-061 is a potent pan-SIK inhibitor, it also exhibits

inhibitory activity against a small number of other kinases, with FRK being the most potent off-

target identified.[2][3]
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Experimental Protocols
The determination of kinase inhibitor specificity and potency relies on robust biochemical and

cellular assays. Below are detailed methodologies representative of those used to generate the

data presented in this guide.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™
Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

phosphorylation reaction.

Materials:

Recombinant human kinases (SIK1, SIK2, SIK3, and other kinases of interest)

Kinase-specific substrate peptide

Sik-IN-3 or YKL-06-061

ATP

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (Promega)

White opaque 384-well assay plates

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare a serial dilution of the inhibitor (Sik-IN-3 or YKL-06-061) in

DMSO.

Assay Plate Setup: Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of

a 384-well plate.
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Kinase Addition: Add 2 µL of diluted kinase to each well.

Incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-

kinase binding.

Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a mixture containing the

substrate and ATP.

Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

Reaction Termination and ADP Detection: Stop the reaction by adding 5 µL of ADP-Glo™

Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and

generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the

DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic

curve.

Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction of

a test compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the kinase active site. The amount of kinase bound to

the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to

the kinase. A lower amount of bound kinase in the presence of the test compound indicates a

stronger interaction.

Procedure Outline:

A panel of human kinases, each tagged with a unique DNA identifier, is used.
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Each kinase is incubated with the immobilized ligand and the test compound (e.g., YKL-06-

061 at a fixed concentration, typically 1 µM).

After reaching equilibrium, the amount of kinase bound to the solid support is quantified via

qPCR.

The results are reported as "percent of control," where a lower percentage indicates a

stronger binding interaction.

SIK Signaling Pathway and Mechanism of Inhibition
Salt-Inducible Kinases are key regulators of various cellular processes, including metabolism,

inflammation, and transcription. They exert their function by phosphorylating and thereby

regulating the activity of downstream targets.
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Caption: Simplified SIK signaling pathway and the inhibitory action of Sik-IN-3.
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The diagram above illustrates that SIKs, once activated by LKB1, phosphorylate Class IIa

Histone Deacetylases (HDACs) and CREB-Regulated Transcription Coactivators (CRTCs).

This phosphorylation event leads to their binding by 14-3-3 proteins and subsequent

sequestration in the cytoplasm, preventing them from regulating their respective transcription

factors, MEF2 and CREB. Sik-IN-3 inhibits SIK activity, thereby preventing the phosphorylation

of HDACs and CRTCs, allowing them to translocate to the nucleus and modulate gene

expression.

Experimental Workflow for Kinase Inhibitor Profiling
The process of characterizing a kinase inhibitor's specificity involves a systematic workflow,

from initial screening to comprehensive profiling.
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Caption: A typical workflow for determining the selectivity profile of a kinase inhibitor.
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This workflow begins with the initial validation of inhibitory activity against the primary target,

followed by potency determination against related kinases. A broad screen against a large

panel of kinases then identifies potential off-targets, which are subsequently validated through

orthogonal biochemical assays. Finally, cellular assays confirm target engagement and the

functional consequences of inhibition in a biological context.

In conclusion, while Sik-IN-3 is a highly potent inhibitor of SIKs, the detailed selectivity profile

of its analog, YKL-06-061, reveals a favorable selectivity profile with a limited number of off-

targets. This information is critical for the design of well-controlled experiments and the

interpretation of results when using these chemical probes to investigate SIK biology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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